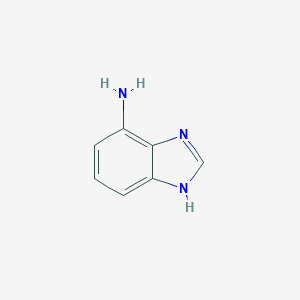

1H-Benzimidazol-4-amine

説明

Structure

3D Structure

特性

IUPAC Name |

1H-benzimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJKEQFPRPAEPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195821 | |

| Record name | Benzimidazole, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4331-29-7 | |

| Record name | 1H-Benzimidazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4331-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Aminobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004331297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazol-4-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzimidazole, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,3-benzodiazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AMINOBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I33QGV1TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the properties of 1H-Benzimidazol-4-amine

1H-Benzimidazol-4-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the properties, synthesis, and potential applications of this compound. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide consolidates key data, outlines experimental protocols, and presents logical workflows relevant to the research and development of benzimidazole-based compounds.

Physicochemical Properties

This compound is a solid, typically white or off-white, organic compound.[3] Its core structure consists of a benzene ring fused to an imidazole ring, with an amine group at position 4. This arrangement imparts both acidic and basic properties to the molecule.[1]

Chemical Identifiers

A summary of the primary identifiers for this compound is presented below.

| Identifier | Value |

| CAS Number | 4331-29-7[4][5] |

| Molecular Formula | C₇H₇N₃[3][4] |

| IUPAC Name | This compound[4][5] |

| Synonyms | 4-Aminobenzimidazole, 1H-benzo[d]imidazol-4-amine[4][5] |

| Canonical SMILES | C1=CC2=C(C(=C1)N)N=CN2[4] |

| InChI Key | NZJKEQFPRPAEPO-UHFFFAOYSA-N[4] |

Quantitative Physicochemical Data

The key physicochemical properties are summarized in the following table for easy reference.

| Property | Value |

| Molecular Weight | 133.15 g/mol [3] |

| Melting Point | 294 - 298 °C[3] |

| Boiling Point | 476.1 °C at 760 mmHg[4] |

| Density | 1.367 g/cm³[4] |

| Flash Point | 273.2 °C[4] |

| pKa | ~11.5 (for the protonated form)[3] |

| Solubility | - Slightly soluble in water.[3]- Soluble in polar organic solvents like DMSO and DMF.[3] |

| Appearance | White or off-white solid[3] |

Synthesis and Characterization

The synthesis of benzimidazole derivatives is a cornerstone of medicinal chemistry. Various methods have been developed, often involving the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.

General Synthesis Workflow

A common and efficient method for synthesizing benzimidazole derivatives involves the cyclocondensation of o-phenylenediamines with aldehydes or carboxylic acids.[6] Catalysts such as p-toluenesulfonic acid (p-TsOH) or the use of microwave irradiation can enhance reaction rates and yields.[7][8]

Analytical Characterization Workflow

Post-synthesis, the identity and purity of this compound must be confirmed using a suite of analytical techniques. Spectroscopic methods are essential for structural elucidation, while chromatography is used for purity assessment.

Biological and Pharmacological Profile

The benzimidazole scaffold is associated with a vast range of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][9][10] While specific data on the signaling pathways of this compound is limited, derivatives of this class are known to interact with various biological targets. For instance, benzimidazoles can act as inhibitors of crucial enzymes like kinases or interfere with microtubule formation.[1][11]

The development of new drugs based on this scaffold typically follows a structured screening process to identify lead compounds with desired activity and acceptable safety profiles.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of benzimidazole derivatives, adapted from established literature procedures.[6][7][12]

Protocol: Synthesis of 2-Substituted-1H-benzimidazoles

This protocol describes a general method for the condensation of o-phenylenediamine with an aromatic aldehyde.

Materials:

-

o-phenylenediamine (10 mmol)

-

Substituted aromatic aldehyde (10 mmol)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Toluene or Ethanol (50 mL)

-

Sodium carbonate (Na₂CO₃) solution (10%)

-

Deionized water

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-phenylenediamine (10 mmol) and the selected aromatic aldehyde (10 mmol) in the chosen solvent (e.g., toluene, 50 mL).[7]

-

Catalyst Addition: Add a catalytic amount of p-TsOH to the mixture.

-

Reflux: Heat the reaction mixture to reflux (temperature depends on the solvent) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

-

Cooling and Precipitation: Once the reaction is complete, cool the flask to room temperature. If using a non-polar solvent like toluene, the product may precipitate directly.

-

Work-up: Add the reaction mixture dropwise into a stirred solution of 10% aqueous Na₂CO₃ to neutralize the catalyst and precipitate the crude product.

-

Filtration and Washing: Filter the resulting solid using a Büchner funnel, wash thoroughly with cold deionized water to remove any inorganic impurities, and then wash with a small amount of cold ethanol.

-

Drying and Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzimidazole derivative.[6]

Protocol: Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of the synthesized compound.

Equipment and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Synthesized compound sample (~1 mg/mL in methanol or acetonitrile)

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation: Prepare a stock solution of the synthesized compound at approximately 1 mg/mL in a suitable solvent. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Method Setup:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

UV Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the compound)

-

Gradient Elution:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-35 min: Return to initial conditions (95% A, 5% B) and equilibrate.

-

-

-

Analysis: Inject the prepared sample onto the HPLC system.

-

Data Interpretation: Analyze the resulting chromatogram. The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected. A single, sharp peak indicates high purity.

References

- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1H-Benzimidazole-4-Amine Details, Properties, Uses & Safety | China Manufacturer & Supplier [chemheterocycles.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 7-Aminobenzimidazole | C7H7N3 | CID 20329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1H-Benzimidazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1H-Benzimidazol-4-amine (also known as 4-aminobenzimidazole), a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details the spectroscopic and synthetic methodologies integral to confirming its molecular structure, presenting a foundation for further research and application.

Physicochemical Properties and Structural Data

This compound is a solid, typically appearing as a white or off-white substance.[1] Key physicochemical data are summarized in the table below, providing a quantitative snapshot of its fundamental properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃ | [1][2][3][4][5] |

| Molecular Weight | 133.15 g/mol | [1][3][4] |

| CAS Number | 4331-29-7 | [2][3][4][5] |

| Melting Point | 136-140 °C | |

| Appearance | White to off-white solid | [1] |

| Solubility | Slightly soluble in water; Soluble in polar organic solvents like DMSO and DMF.[1] | |

| pKa | ~11.5 (protonated form) | [1] |

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the imidazole ring, as well as the protons of the amine and imidazole N-H groups. The protons on the benzene ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The chemical shifts will be influenced by the electron-donating nature of the amino group. The N-H protons of the imidazole and amine groups will likely appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons in the benzene ring will be affected by the position of the amino group. The carbon atom attached to the amino group is expected to be shielded (shifted to a lower ppm value) compared to the other aromatic carbons. The two carbon atoms of the imidazole ring will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:

-

N-H stretching: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) group. A broader absorption in the same region may also be observed for the N-H stretch of the imidazole ring.

-

C=N stretching: A characteristic absorption band around 1630-1580 cm⁻¹ for the C=N bond within the imidazole ring.

-

C=C stretching: Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

N-H bending: A bending vibration for the primary amine is expected around 1650-1580 cm⁻¹.

-

C-N stretching: Aromatic C-N stretching will be observed in the 1350-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (133.15). The fragmentation pattern will likely involve the loss of small neutral molecules such as HCN and NH₃, which is characteristic of nitrogen-containing heterocyclic compounds.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of benzimidazole derivatives is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, a potential synthetic route involves the reaction of 1,2,3-triaminobenzene with formic acid.

Reaction Scheme:

Figure 1. Synthesis of this compound.

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,2,3-triaminobenzene in an excess of formic acid.

-

Reaction: Heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent system, such as ethanol/water, to obtain the pure compound.

Workflow for Synthesis and Purification:

Figure 2. Experimental workflow for the synthesis of this compound.

Biological Significance and Signaling Pathways

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. While specific signaling pathways for this compound are not extensively documented, the benzimidazole scaffold is known to interact with various biological targets.

Potential Signaling Pathway Involvement:

Based on the known activities of other benzimidazole derivatives, this compound could potentially be involved in pathways related to:

-

Microtubule Polymerization: Many benzimidazole-based drugs exert their anthelmintic and anticancer effects by inhibiting tubulin polymerization, thereby disrupting cell division.

-

Kinase Inhibition: The benzimidazole core can act as a scaffold for the design of kinase inhibitors, which are crucial in cancer therapy for blocking aberrant signaling pathways that drive cell proliferation.

-

DNA Intercalation: Some benzimidazole derivatives have been shown to interact with DNA, potentially leading to cytotoxic effects in cancer cells.

A logical workflow for investigating the signaling pathway of a novel benzimidazole derivative like this compound is outlined below.

Figure 3. Logical workflow for signaling pathway elucidation.

Conclusion

The structure of this compound is well-defined by its chemical formula and can be rigorously confirmed through a combination of spectroscopic methods and unambiguous synthesis. This technical guide provides the foundational knowledge required for researchers to confidently identify, synthesize, and further investigate this promising molecule. The exploration of its biological activities and the elucidation of its specific signaling pathways represent exciting avenues for future research in the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

Synthesis of 1H-Benzimidazol-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1H-Benzimidazol-4-amine, a crucial building block in medicinal chemistry and materials science. The document details two viable synthetic pathways, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.

Introduction

This compound is a heterocyclic aromatic amine that serves as a key intermediate in the synthesis of a wide range of biologically active compounds. Its structural motif is found in numerous pharmaceuticals, including kinase inhibitors and antimicrobial agents. The strategic placement of the amino group at the 4-position of the benzimidazole scaffold allows for diverse functionalization, making it a valuable synthon for drug discovery and development. This guide outlines two robust and well-documented synthetic routes for the preparation of this important molecule.

Synthetic Route 1: From 2,6-Dinitroaniline

This pathway involves the reduction of 2,6-dinitroaniline to 1,2,3-triaminobenzene, followed by cyclization with formic acid to yield the target compound.

Step 1: Reduction of 2,6-Dinitroaniline to 1,2,3-Triaminobenzene

The initial step focuses on the reduction of the two nitro groups of 2,6-dinitroaniline to form the highly reactive 1,2,3-triaminobenzene.

Experimental Protocol:

A mixture of 2,6-dinitroaniline (2 mmol), sodium borohydride (NaBH4) (6 mmol), and a catalytic amount of a supported nickel catalyst (e.g., Fe3O4/Ala-AA-Ni, 0.03 g) is suspended in water (3 mL) in a round-bottom flask. The suspension is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is extracted with a suitable organic solvent such as ether. The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), and the solvent is removed under reduced pressure. The crude 1,2,3-triaminobenzene can be purified by silica gel column chromatography using a hexane/ethyl acetate eluent system.

Step 2: Cyclization of 1,2,3-Triaminobenzene with Formic Acid

The unstable 1,2,3-triaminobenzene is immediately subjected to cyclization with formic acid to construct the benzimidazole ring.

Experimental Protocol:

The crude 1,2,3-triaminobenzene is dissolved in an excess of formic acid. The reaction mixture is heated at reflux for a period of 2-4 hours. The reaction progress can be monitored by TLC. After completion, the excess formic acid is removed under reduced pressure. The residue is then neutralized with a base, such as a saturated solution of sodium bicarbonate, which results in the precipitation of the crude this compound. The precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Synthetic Route 2: From 4-Nitro-1,2-phenylenediamine

This alternative route begins with the commercially available 4-nitro-1,2-phenylenediamine, which is first cyclized to form 4-nitrobenzimidazole, followed by the reduction of the nitro group.

Step 1: Cyclization of 4-Nitro-1,2-phenylenediamine to 4-Nitrobenzimidazole

The benzimidazole ring is formed by the condensation of 4-nitro-1,2-phenylenediamine with formic acid.

Experimental Protocol:

To a suspension of 4-nitro-1,2-phenylenediamine (15.3 g) in 150 mL of 10% hydrochloric acid, 15 mL of formic acid is added.[1] The mixture is stirred and heated on a water bath at 80°C for 3 hours.[1] After cooling, the mixture is made alkaline with a concentrated ammonium hydroxide solution, leading to the precipitation of the product.[1] The resulting yellowish needles of 5(6)-nitrobenzimidazole (a tautomeric mixture that includes 4-nitrobenzimidazole) are collected by filtration, washed with water, and dried under reduced pressure over P2O5.[1]

Step 2: Reduction of 4-Nitrobenzimidazole to this compound

The final step involves the selective reduction of the nitro group to an amine. Several methods are effective for this transformation.

Experimental Protocol (using Tin(II) Chloride):

To a solution of 4-nitrobenzimidazole (1 mmol) in a suitable solvent such as ethanol, an excess of tin(II) chloride dihydrate (SnCl2·2H2O) is added. The reaction mixture is stirred at room temperature or gently heated to facilitate the reduction. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 2M KOH) to remove the tin salts. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound. Purification can be performed by column chromatography or recrystallization.

Alternative Reduction Protocol (Catalytic Hydrogenation):

4-Nitrobenzimidazole is dissolved in a suitable solvent like ethanol or methanol in a hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at 40 psi) for several hours at room temperature.[2] Upon completion of the reaction (monitored by TLC or hydrogen uptake), the catalyst is carefully removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to afford this compound.

Quantitative Data Summary

The following table summarizes the typical yields and reaction conditions for the key steps in the synthesis of this compound.

| Route | Step | Starting Material | Reagents & Conditions | Product | Yield (%) |

| 1 | Reduction | 2,6-Dinitroaniline | NaBH4, Fe3O4/Ala-AA-Ni catalyst, Water, Room Temperature | 1,2,3-Triaminobenzene | - |

| 1 | Cyclization | 1,2,3-Triaminobenzene | Formic acid, Reflux | This compound | - |

| 2 | Cyclization | 4-Nitro-1,2-phenylenediamine | Formic acid, 10% HCl, 80°C, 3 hours | 4-Nitrobenzimidazole | 89%[1] |

| 2 | Reduction (Catalytic Hydrogenation) | 4-Nitrobenzimidazole | 10% Pd/C, H2 (40 psi), EtOAc:MeOH, Room Temperature, 5 hours | This compound | >90%[2] |

| 2 | Reduction (SnCl2) | 4-Nitrobenzimidazole | SnCl2·2H2O, Ethanol, Room Temperature | This compound | - |

Yields are reported as found in the literature and may vary depending on the specific experimental conditions.

Visualizing the Synthesis

Synthesis Pathways

The following diagrams illustrate the two synthetic routes to this compound.

Caption: Synthetic Route 1 for this compound.

Caption: Synthetic Route 2 for this compound.

General Experimental Workflow

The following diagram outlines a typical experimental workflow for a single synthetic step.

References

Spectroscopic Analysis of 1H-Benzimidazol-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzimidazol-4-amine is a heterocyclic aromatic amine with a molecular structure that holds significant interest for medicinal chemistry and materials science. As a derivative of benzimidazole, a privileged scaffold in drug discovery, the precise structural elucidation and characterization of this compound are paramount for its potential applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the identity, purity, and structure of such molecules.

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound. Due to the aforementioned lack of specific data for this molecule, we will leverage the spectral data of 1H-Benzimidazole to discuss the expected spectral features and interpretation. This guide also outlines detailed experimental protocols for acquiring high-quality spectroscopic data and presents a logical workflow for the structural characterization process.

Data Presentation: Spectroscopic Analysis of 1H-Benzimidazole (Model Compound)

The following tables summarize the key spectroscopic data for 1H-Benzimidazole. These values provide a foundational reference for what can be expected during the analysis of its 4-amino derivative, with anticipated shifts in signals due to the electronic effects of the amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Data for 1H-Benzimidazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | s | 1H | H2 |

| ~7.6 | m | 2H | H4, H7 |

| ~7.2 | m | 2H | H5, H6 |

| ~12.3 | br s | 1H | N-H |

Solvent: DMSO-d6. Multiplicities: s = singlet, m = multiplet, br s = broad singlet. Data is illustrative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Data for 1H-Benzimidazole [1]

| Chemical Shift (δ) ppm | Assignment |

| ~141.0 | C2 |

| ~138.0 | C3a, C7a |

| ~122.0 | C5, C6 |

| ~115.0 | C4, C7 |

Solvent: DMSO-d6. The equivalence of C3a/C7a, C4/C7, and C5/C6 is due to tautomerism.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 1H-Benzimidazole (Solid, KBr Pellet) [2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2600 (broad) | Strong | N-H stretching |

| ~3050 | Medium | Aromatic C-H stretching |

| ~1620 | Medium | C=N stretching |

| ~1475, ~1410 | Strong | Aromatic C=C stretching |

| ~740 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Data for 1H-Benzimidazole (Electron Ionization) [4][5]

| m/z | Relative Intensity | Assignment |

| 118 | High | [M]⁺ (Molecular Ion) |

| 91 | Medium | [M-HCN]⁺ |

| 64 | Medium | [C₅H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial.[6] DMSO-d₆ is often a good choice for benzimidazoles due to its ability to dissolve a wide range of organic compounds and its effect on slowing down proton exchange.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (General for a 400 MHz Spectrometer):

-

¹H NMR:

-

Observe frequency: 400 MHz

-

Pulse sequence: Standard single-pulse (zg30)

-

Spectral width: -2 to 14 ppm

-

Acquisition time: ~2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64 (adjust for optimal signal-to-noise ratio)

-

-

¹³C NMR:

-

Observe frequency: 100 MHz

-

Pulse sequence: Proton-decoupled single-pulse (zgpg30)

-

Spectral width: 0 to 200 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Method): [7]

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any adsorbed water.

-

In an agate mortar and pestle, grind a small amount (1-2 mg) of the solid sample.[8]

-

Add approximately 100-200 mg of the dry KBr to the mortar.[8]

-

Grind the sample and KBr together until a fine, homogeneous powder is obtained.[7]

-

Transfer the mixture to a pellet-forming die.

-

-

Pellet Formation:

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., N-H, C-H, C=N, C=C).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI): [11]

-

Sample Introduction:

-

Introduce a small amount of the solid sample (typically in the microgram range) into the ion source via a direct insertion probe.

-

The probe is heated to volatilize the sample into the gas phase.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[12] This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Acquisition:

-

The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

-

-

Data Analysis:

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis for the characterization of a novel benzimidazole derivative like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic analysis of this compound is a critical step in its characterization, providing unequivocal evidence of its chemical structure. While specific spectral data for this compound is not widely published, the established methodologies for NMR, IR, and Mass Spectrometry, as detailed in this guide, provide a robust framework for its analysis. By comparing the acquired data with that of the model compound, 1H-Benzimidazole, and considering the electronic influence of the 4-amino substituent, researchers can confidently elucidate and confirm the structure of this compound. This foundational characterization is essential for advancing its potential applications in drug development and materials science.

References

- 1. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-Benzimidazole [webbook.nist.gov]

- 3. 1H-Benzimidazole [webbook.nist.gov]

- 4. 1H-Benzimidazole [webbook.nist.gov]

- 5. 1H-Benzimidazole [webbook.nist.gov]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

- 8. shimadzu.com [shimadzu.com]

- 9. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 10. youtube.com [youtube.com]

- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Potential Biological Activities of 1H-Benzimidazol-4-amine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The benzimidazole nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, integral to numerous clinically significant molecules, including the natural structure of Vitamin B12.[1] Its derivatives are known to possess a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4] This technical guide focuses on the potential biological activities of the 1H-Benzimidazol-4-amine scaffold. While direct and extensive experimental data for this specific substitution pattern is limited in publicly accessible literature, this document provides a comprehensive overview by leveraging findings from structurally analogous benzimidazole derivatives.[5] The aim is to contextualize the potential of 4-amino derivatives and guide future research by presenting quantitative data from related compounds, detailed experimental protocols for their evaluation, and diagrams of key biological pathways and workflows.

Anticancer Potential

Benzimidazole derivatives represent a significant class of anticancer agents due to their structural similarity to endogenous purine nucleosides, allowing them to interact with various biological targets.[6] Their mechanisms of action are diverse, including the inhibition of key enzymes like protein kinases and topoisomerases, disruption of microtubule polymerization, and induction of apoptosis.[1][2] Derivatives have shown potent activity against a wide range of cancer cell lines, including those for breast, lung, and colon cancer.[2][6]

Notably, certain benzimidazole derivatives function as potent kinase inhibitors, targeting signaling pathways critical for cell proliferation and survival, such as the MAPK/ERK pathway.[7] For instance, derivatives of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine have been synthesized as V600E BRAF inhibitors, demonstrating the scaffold's utility in targeted cancer therapy.[7]

Quantitative Data: In Vitro Anticancer Activity of Representative Benzimidazole Derivatives

The following table summarizes the cytotoxic activity of various benzimidazole derivatives against several human cancer cell lines. Note: These compounds are structurally related analogues, presented to indicate the general potential of the benzimidazole scaffold.

| Compound Class/Derivative | Target Cell Line | IC50 / GI50 (µM) | Putative Mechanism of Action | Reference(s) |

| N-alkylated-2-phenyl-1H-benzimidazole | MDA-MB-231 (Breast) | 16.38 | Apoptosis Induction | |

| Benzimidazole-triazole hybrid | HCT-116 (Colon) | 3.87 | EGFR/Topo I Inhibition | |

| Benzimidazole-triazole hybrid | HepG2 (Liver) | 4.21 | EGFR/Topo I Inhibition | |

| Benzimidazole-triazole hybrid | MCF-7 (Breast) | 5.12 | EGFR/Topo I Inhibition | |

| 1-benzoyl-2-(1-methylindol-3-yl)-benzimidazole | A549 (Lung) | 2.4 | Tubulin Inhibition | [2] |

| 1-benzoyl-2-(1-methylindol-3-yl)-benzimidazole | HepG2 (Liver) | 3.8 | Tubulin Inhibition | [2] |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivative (12l) | V600E BRAF (Enzyme) | 0.49 | Kinase Inhibition | [7] |

| 2-(4-aminophenyl)-1H-benzimidazole derivative (21) | MRSA (Antimicrobial) | - | Antimicrobial | [8] |

| (N-(4-methoxyphenyl)methylene]-1H-benzimidazol-2-amine (2a) | HeLa (Cervical) | 22.57 | Cytotoxicity | [9] |

Signaling Pathway: BRAF/MEK/ERK (MAPK) Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth and proliferation. Mutations in genes like BRAF can lead to its constitutive activation, driving cancer development. Benzimidazole derivatives have been designed to inhibit key kinases in this pathway.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of viability, proliferation, and cytotoxicity.[10]

-

Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate under appropriate conditions (e.g., 37°C, 5% CO₂) for 12-24 hours to allow for cell attachment and recovery.[11]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]

-

Formazan Formation: Incubate the plate for an additional 2 to 4 hours until a purple precipitate is visible.[11] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[12]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11] The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

-

Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.[10][12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Anti-inflammatory Potential

Inflammation is a key biological response, and its dysregulation is implicated in numerous chronic diseases. Benzimidazole derivatives have been explored as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[4] They also modulate other inflammatory targets, including the NF-κB signaling pathway, which controls the expression of pro-inflammatory cytokines like TNF-α.[5][13]

Quantitative Data: Anti-inflammatory Activity of Representative Benzimidazole Derivatives

The following tables summarize in vitro and in vivo anti-inflammatory data for representative benzimidazole analogues.

Table 2: In Vitro Anti-inflammatory Activity

| Compound Class/Derivative | Target/Assay | Cell Line / System | IC50 (µM) | Reference(s) |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole (6e) | NO Production | RAW 264.7 | 0.86 | [4][13] |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole (6e) | TNF-α Production | RAW 264.7 | 1.87 | [4][13] |

| Morpholine-substituted benzimidazole | COX-2 Inhibition | Not Specified | 8.00 | [5] |

| 1,3,4-oxadiazol-2-yl-methyl-benzimidazole (152) | COX-2 Inhibition | Ovine | 8.0 | [4] |

| Ibuprofen (Standard) | COX-1 Inhibition | Not Specified | 13.0 | [5] |

| Diclofenac (Standard) | COX-1 / COX-2 | Ovine | 0.166 / 0.037 | [4] |

Table 3: In Vivo Anti-inflammatory Activity

| Compound Class/Derivative | Animal Model | Dose (mg/kg) | % Inhibition of Edema | Reference(s) |

| 5-methanesulfonamidobenzimidazole (5c) | Carrageenan-induced paw edema (rat) | 100 | 97.62% | [2] |

| Substituted benzimidazole (6a) | Carrageenan-induced paw edema (rat) | 100 | 81.75% | [2] |

| Indomethacin (Standard) | Carrageenan-induced paw edema (rat) | 5 | Significant inhibition | [14] |

Workflow: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.

Experimental Protocols

This model assesses the ability of a compound to reduce acute inflammation.[15]

-

Animals: Use male Wistar rats (180-250 g) or mice.[5][16] Acclimatize the animals to laboratory conditions for at least one week.

-

Grouping and Dosing: Divide animals into groups: a control group (vehicle), a standard group (e.g., Indomethacin, 5-10 mg/kg), and test groups receiving different doses of the this compound derivative.[14][16] Administer the compounds, typically via oral (p.o.) or intraperitoneal (i.p.) injection, 30 to 60 minutes before inducing inflammation.[14][17]

-

Inflammation Induction: Measure the initial volume of the right hind paw using a plethysmometer (T=0). Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[14]

-

Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[14]

-

Data Analysis: The degree of edema is calculated by subtracting the initial paw volume from the post-injection volume. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(C - T) / C] × 100 Where C is the mean increase in paw volume in the control group, and T is the mean increase in the treated group.[16]

This assay determines a compound's ability to inhibit COX-1 and COX-2 enzymes.[6]

-

Reagents: Use a commercial COX inhibitor screening kit or purified ovine COX-1 and recombinant human/ovine COX-2 enzymes.[18] The reaction buffer is typically 0.1 M Tris-HCl (pH 8.0), containing cofactors like heme.

-

Inhibitor Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a series of dilutions.

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound (or vehicle/standard inhibitor like Celecoxib for COX-2).

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for about 5-10 minutes.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

-

Detection: The COX enzyme converts arachidonic acid to Prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. The peroxidase activity of COX can be measured colorimetrically or fluorometrically by monitoring the oxidation of a probe. Alternatively, the stable product PGF₂α can be quantified using an Enzyme Immunoassay (EIA).

-

Data Analysis: Measure the signal (absorbance or fluorescence) over time. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC₅₀ value from the resulting dose-response curve.

Antimicrobial Potential

The rise of drug-resistant microbes necessitates the development of new antimicrobial agents. Benzimidazole derivatives have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[3][6] Their mechanisms often involve the inhibition of crucial biosynthetic pathways or competition with natural purines, thereby disrupting the synthesis of bacterial nucleic acids and proteins.[6]

Quantitative Data: Antimicrobial Activity of Representative Benzimidazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for several benzimidazole analogues against pathogenic microorganisms.

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference(s) |

| N-substituted benzimidazole (1d) | E. coli | 2 | C. albicans | 32 | [3] |

| N-substituted benzimidazole (1d) | S. faecalis | 4 | A. niger | 64 | [3] |

| N-substituted benzimidazole (4k) | E. coli | 8 | C. albicans | 8 | [3] |

| N-substituted benzimidazole (4k) | MRSA | 4 | A. niger | 16 | [3] |

| Benzimidazole derivative (1) | E. coli | 5.4 | C. albicans | 10.7 | [6] |

| Benzimidazole derivative (2) | B. subtilis | 21.4 | C. albicans | 5.4 | [6] |

| Ciprofloxacin (Standard) | E. coli / MRSA | 8 / 16 | - | - | [3] |

| Fluconazole (Standard) | - | - | C. albicans | 4 | [3] |

Workflow: Broth Microdilution Method for MIC Determination

This method is a gold standard for determining the minimum inhibitory concentration of an antimicrobial agent.

References

- 1. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijnrd.org [ijnrd.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. impactfactor.org [impactfactor.org]

An In-depth Technical Guide to 1H-Benzimidazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, safety data, synthesis, and potential biological significance of 1H-Benzimidazol-4-amine (CAS Number: 4331-29-7). This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and development.

Chemical Identity and Properties

This compound, also known as 4-Aminobenzimidazole, is a heterocyclic aromatic organic compound. The benzimidazole scaffold is a prominent structure in medicinal chemistry due to its presence in various biologically active molecules.

| Property | Value | Source |

| CAS Number | 4331-29-7 | Alfa Chemistry, American Elements |

| Molecular Formula | C₇H₇N₃ | American Elements |

| Molecular Weight | 133.15 g/mol | Sigma-Aldrich |

| IUPAC Name | This compound | Sigma-Aldrich |

| Synonyms | 4-Aminobenzimidazole, 7-Aminobenzimidazole, 1H-Benzo[d]imidazol-4-amine | American Elements |

| Appearance | Gray powder | Sigma-Aldrich |

| Boiling Point | 476.1 °C at 760 mmHg | Alfa Chemistry |

| Density | 1.367 g/cm³ | Alfa Chemistry |

| Flash Point | 273.2 °C | Alfa Chemistry |

| Storage Temperature | 0-8 °C | Sigma-Aldrich |

Safety and Hazard Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. The following tables summarize the available GHS hazard and precautionary statements.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3] |

GHS Pictogram

| Pictogram | Hazard |

| ! |

GHS Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |

| P264 | Wash skin thoroughly after handling.[2] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/eye protection/face protection.[2] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[2] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[2] |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[2] |

| P362 | Take off contaminated clothing and wash before reuse.[2] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Experimental Protocols: Synthesis of this compound

The synthesis of benzimidazole derivatives is a well-established area of organic chemistry. A common and effective method involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. For this compound, a plausible synthetic route starts from 1,2-diamino-3-nitrobenzene and formic acid, followed by the reduction of the nitro group.

General Reaction Scheme

The overall synthetic strategy can be visualized as a two-step process:

-

Cyclization: Condensation of the ortho-diamine with formic acid to form the benzimidazole ring.

-

Reduction: Reduction of the nitro group to an amine.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Methodology (Representative Protocol)

This protocol is a representative example based on established methods for benzimidazole synthesis.

Step 1: Synthesis of 4-Nitro-1H-benzimidazole

-

In a round-bottom flask equipped with a reflux condenser, combine 1,2-diamino-3-nitrobenzene (1 equivalent) and an excess of formic acid.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

-

Suspend the crude 4-Nitro-1H-benzimidazole (1 equivalent) in a suitable solvent such as ethanol or concentrated hydrochloric acid in a round-bottom flask.

-

Add a reducing agent, for example, tin(II) chloride (SnCl₂) (3-4 equivalents), portion-wise while stirring.

-

Heat the mixture to reflux for 3-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution) until the product precipitates.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Potential Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their mechanism of action often involves interaction with key biological targets such as enzymes and receptors.

Recent in silico studies have suggested that N-substituted benzimidazole derivatives may act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on the surface of endothelial cells triggers a cascade of intracellular signaling events that promote cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.

Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.

While the specific interaction of this compound with VEGFR-2 has not been definitively established, its structural similarity to other known inhibitors suggests it could be a promising candidate for further investigation in the context of anti-angiogenic therapies. Experimental validation through in vitro and in vivo models is necessary to confirm this hypothesis and elucidate the precise mechanism of action.

References

The Benzimidazole Scaffold: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, stands as a cornerstone in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a diverse array of biological targets, making it a "privileged scaffold" in drug discovery. This technical guide provides an in-depth overview of the therapeutic potential of benzimidazole derivatives, focusing on their anticancer, antimicrobial, antiviral, and anthelmintic activities. The document outlines key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Benzimidazole derivatives have demonstrated significant potential as anticancer agents, operating through various mechanisms of action, including the inhibition of tubulin polymerization, modulation of protein kinases, and induction of apoptosis.

Quantitative Data: Anticancer Activity of Benzimidazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected benzimidazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Flubendazole | Pancreatic Cancer (MiaPaCa-2) | 0.01 - 3.26 | [1] |

| Parbendazole | Pancreatic Cancer (MiaPaCa-2) | 0.01 - 3.26 | [1] |

| Oxibendazole | Pancreatic Cancer (MiaPaCa-2) | 0.01 - 3.26 | [1] |

| Mebendazole | Pancreatic Cancer (MiaPaCa-2) | 0.01 - 3.26 | [1] |

| Albendazole | Pancreatic Cancer (MiaPaCa-2) | 0.01 - 3.26 | [1] |

| Fenbendazole | Pancreatic Cancer (MiaPaCa-2) | 0.01 - 3.26 | [1] |

| Flubendazole | Paraganglioma (PC12) | 0.01 - 3.29 | [2] |

| Fenbendazole | Paraganglioma (PC12) | 0.01 - 3.29 | [2] |

| 8m (Benzimidazole Acridine Derivative) | Colon Cancer (HCT116) | 3.33 | [3] |

| 8m (Benzimidazole Acridine Derivative) | Colon Cancer (SW480) | 6.77 | [3] |

| Compound 5 (Bromo-derivative) | Breast Cancer (MCF-7) | 17.8 ± 0.24 µg/mL | [4] |

| Compound 5 (Bromo-derivative) | Prostate Cancer (DU-145) | 10.2 ± 1.4 µg/mL | [4] |

| Compound 5 (Bromo-derivative) | Small Cell Lung Cancer (H69AR) | 49.9 ± 0.22 µg/mL | [4] |

| Compound 6i (Benzimidazole/1,2,3-triazole hybrid) | Breast Cancer (MCF-7) | 0.028 | [5] |

| Compound 10e (Benzimidazole/1,2,3-triazole hybrid) | Breast Cancer (MCF-7) | 0.024 | [5] |

| 2-aryl benzimidazole compound 5a | Liver Cancer (HepG-2) | ~2 | [6] |

| 2-aryl benzimidazole compound 5e | Liver Cancer (HepG-2) | ~2 | [6] |

Signaling Pathways in Anticancer Activity

Benzimidazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Several benzimidazole derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cancer cell proliferation and survival.[5][7]

Benzimidazole derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][8] A common mechanism involves the disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c and activation of caspases.[8]

Experimental Protocols

A common and versatile method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[9][10]

Materials:

-

o-Phenylenediamine

-

Substituted benzoic acid or benzaldehyde

-

Ammonium chloride (catalyst)

-

Chloroform or other suitable solvent

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 ml), add the desired benzaldehyde (1 mmol) and ammonium chloride (4 mmol).[10]

-

Stir the reaction mixture at room temperature for approximately four hours, monitoring the progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (30:70) mobile phase.[10]

-

Upon completion, remove the solvent under reduced pressure.[10]

-

Extract the residue with ethyl acetate (20 ml).[10]

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to yield the 2-substituted benzimidazole.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[3]

Materials:

-

Cancer cell lines (e.g., HCT116, SW480)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Benzimidazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the benzimidazole derivative and incubate for the desired time period (e.g., 48 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Antimicrobial Activity

Benzimidazole derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Data: Antimicrobial Activity of Benzimidazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzimidazole derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Benzimidazole-triazole derivative 63c | Staphylococcus aureus | 8 | [11] |

| Benzimidazole-triazole derivative 63c | Bacillus subtilis | 32 | [11] |

| Benzimidazole derivative 65a | Escherichia coli | 0.026 | [11] |

| Benzimidazole derivative 65a | Staphylococcus aureus | 0.031 | [11] |

| Benzimidazole derivative 66a | Staphylococcus aureus | 3.12 | [11] |

| Benzimidazole derivative 66a | Escherichia coli | 3.12 | [11] |

| Pyrazole-attached benzimidazole 5e | Staphylococcus aureus | 15.62 | [12] |

| Pyrazole-attached benzimidazole 5g | Staphylococcus aureus | 15.62 | [12] |

| Pyrazole-attached benzimidazole 5i | Staphylococcus aureus | 15.62 | [12] |

Mechanism of Action in Bacteria

One of the key mechanisms of antibacterial action for some benzimidazole derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair.[11]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Benzimidazole derivative stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (broth with DMSO)

Procedure:

-

Prepare serial two-fold dilutions of the benzimidazole compounds and the positive control drug in the appropriate broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.[13]

-

Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the diluted inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism in broth without any compound) and a negative control (broth with the same concentration of DMSO as the test wells).[13]

-

Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[13]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Antiviral Activity

Benzimidazole derivatives have shown promise as antiviral agents against a range of DNA and RNA viruses. Their mechanisms of action can be varied, including the inhibition of viral enzymes essential for replication.

Quantitative Data: Antiviral Activity of Benzimidazole Derivatives

The following table summarizes the 50% effective concentration (EC50) of selected benzimidazole derivatives against different viruses.

| Compound Class | Virus | EC50 | Reference |

| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | as low as 20 nM | [14] |

| Assorted benzimidazole derivatives | Coxsackievirus B5 (CVB-5) | 9-17 µM | [15] |

| Assorted benzimidazole derivatives | Respiratory Syncytial Virus (RSV) | 5-15 µM | [15] |

| Benzimidazole-based allosteric inhibitor (Compound A) | Hepatitis C Virus (HCV) | ~0.35 µM | [16] |

Mechanism of Action in Viruses

For some viruses like the Hepatitis C Virus (HCV), benzimidazole derivatives can act as allosteric inhibitors of the viral RNA-dependent RNA polymerase (RdRP), an enzyme crucial for viral replication.[16][17]

Anthelmintic Activity

Benzimidazole anthelmintics are a class of drugs widely used to treat infections caused by parasitic worms. Their primary mechanism of action involves the disruption of microtubule formation in the parasite.

Quantitative Data: Anthelmintic Activity of Benzimidazole Derivatives

The following table shows the 50% inhibitory concentration (IC50) of selected benzimidazole derivatives against parasitic nematodes.

| Compound | Parasite | IC50 (µM) | Reference |

| BZ12 | Trichuris muris (adult) | 8.1 | [18] |

| BZ6 | Heligmosomoides polygyrus (adult) | 5.3 | [18] |

Mechanism of Action in Helminths

Benzimidazole anthelmintics selectively bind to the β-tubulin subunit of the parasite's microtubules. This binding inhibits the polymerization of tubulin into microtubules, which are essential for various cellular functions, including cell division and motility, ultimately leading to the parasite's death.[19][20][21]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules in vitro.[22]

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

GTP solution

-

Polymerization buffer (e.g., PEM buffer)

-

Benzimidazole derivative

-

Positive control (e.g., Nocodazole)

-

Negative control (DMSO)

-

Temperature-controlled spectrophotometer or fluorometer

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

-

Add the benzimidazole derivative or control compound at the desired concentration.

-

Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed cuvette in the spectrophotometer at 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.

-

The inhibitory effect of the compound is determined by the reduction in the rate and extent of tubulin polymerization compared to the negative control.

Conclusion

The benzimidazole scaffold continues to be a highly valuable and versatile platform in the development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, with several compounds having progressed to clinical use. The information compiled in this technical guide, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, is intended to facilitate further research and development of novel benzimidazole-based drugs to address a wide range of diseases. The ongoing exploration of this privileged scaffold holds significant promise for the future of medicine.

References

- 1. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

- 6. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Specific interaction of benzimidazole anthelmintics with tubulin: high-affinity binding and benzimidazole resistance in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Specific interaction of benzimidazole anthelmintics with tubulin from developing stages of thiabendazole-susceptible and -resistant Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Reactivity of 1H-Benzimidazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 1H-Benzimidazol-4-amine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its synthesis, reactivity, and functionalization, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Core Properties of this compound

This compound is a bicyclic heteroaromatic compound consisting of a benzene ring fused to an imidazole ring, with an amine substituent at the 4-position. This unique structural arrangement imparts a distinct chemical character, making it a versatile building block in organic synthesis.

| Property | Value |

| Molecular Formula | C₇H₇N₃ |

| Molecular Weight | 133.15 g/mol |

| CAS Number | 4331-29-7 |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 135-139 °C |

| Boiling Point | 476.1 °C at 760 mmHg[1] |

| Density | 1.367 g/cm³[1] |

Spectroscopic Data (Reference Data for Similar Benzimidazole Structures):

| Compound | 1H NMR (DMSO-d₆, δ ppm) | 13C NMR (DMSO-d₆, δ ppm) | Reference |

| 2-phenyl-1H-benzo[d]imidazole | 12.9 (s, 1H), 8.15 (d, 2H), 7.6-7.2 (m, 7H) | 151.5, 143.9, 135.1, 130.3, 129.8, 128.9, 126.5, 122.3, 119.1, 111.8 | N/A |

| 2-(4-Methoxyphenyl)-1H-benzimidazole | 12.76 (s, 1H), 8.13 (d, 2H), 7.56 (s, 2H), 7.18 (dd, 2H), 7.13 (d, 2H), 3.85 (s, 3H) | 161.07, 151.82, 128.48, 123.18, 122.21, 114.83, 55.79 | [2] |

| 2-(4-Nitrophenyl)-1H-benzimidazole | 13.31 (s, 1H), 8.44-8.41 (m, 4H), 7.73-7.66 (m, 2H), 7.28 (s, 2H) | 149.46, 148.26, 136.50, 127.85, 124.76 | [2] |

Synthesis of the this compound Core

The synthesis of the benzimidazole core generally involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. For this compound, the synthesis would logically start from 1,2,4-triaminobenzene.

Plausible Synthetic Pathway

A common and effective method for the synthesis of benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.

General Experimental Protocol for Benzimidazole Synthesis